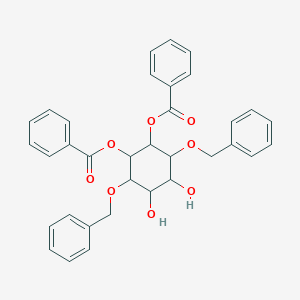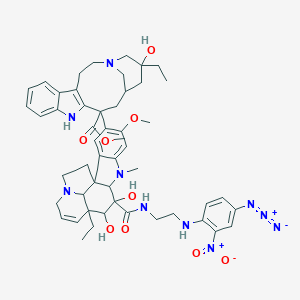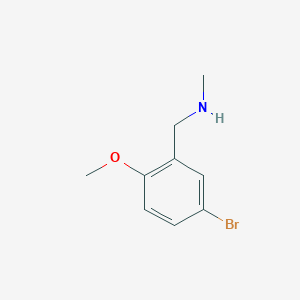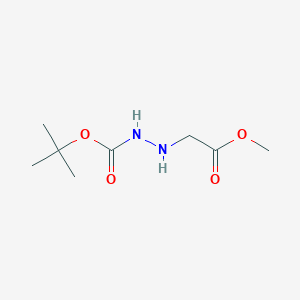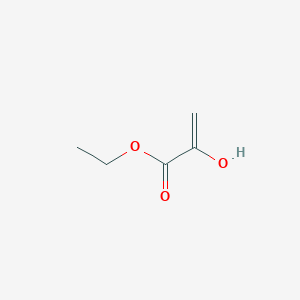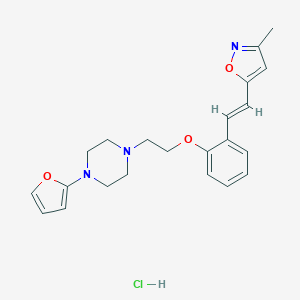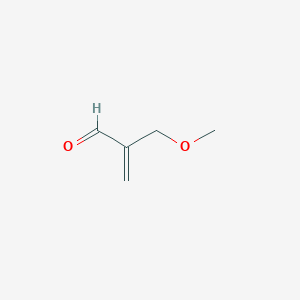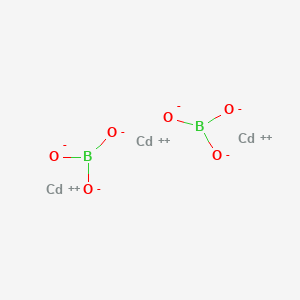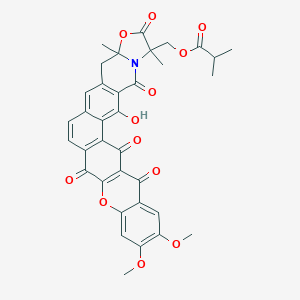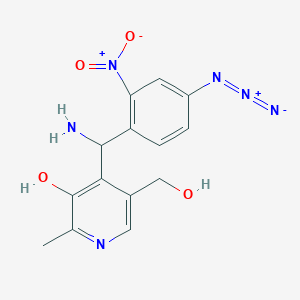
4-(4-Azido-2-nitrophenyl)pyridoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Azido-2-nitrophenyl)pyridoxamine, commonly referred to as ANP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. ANP is a derivative of pyridoxamine, a vitamin B6 analog, and has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical and biochemical applications.
Mécanisme D'action
ANP exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. ANP has been found to be particularly effective in protecting against oxidative stress-induced damage in neuronal cells.
Effets Biochimiques Et Physiologiques
ANP has been found to exhibit a range of biochemical and physiological effects, including the inhibition of lipid peroxidation, the protection of mitochondrial function, and the modulation of gene expression. ANP has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
ANP has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, ANP's relatively low potency and limited availability may pose challenges for some experiments.
Orientations Futures
There are several potential future directions for research involving ANP. These include the development of more potent analogs of ANP, the investigation of its potential applications in cancer treatment, and the exploration of its mechanisms of action in more detail. Additionally, the use of ANP as a tool for studying oxidative stress-related diseases and the development of new therapeutic strategies based on ANP are also promising areas for future research.
Conclusion
In conclusion, ANP is a promising compound with a range of potential applications in biomedical and biochemical research. Its antioxidant and anti-inflammatory properties make it a promising candidate for the treatment of various oxidative stress-related diseases. Further research is needed to fully understand ANP's mechanisms of action and explore its potential applications in more detail.
Méthodes De Synthèse
The synthesis of ANP involves the reaction of 4-aminopyridoxamine with 4-nitro-1,2,3-triazole, followed by the reduction of the nitro group using sodium dithionite. The resulting compound is then subjected to azide-alkyne cycloaddition to yield the final product, ANP.
Applications De Recherche Scientifique
ANP has been the subject of numerous scientific studies due to its potential applications in various fields. In biomedical research, ANP has been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
Numéro CAS |
131333-59-0 |
|---|---|
Nom du produit |
4-(4-Azido-2-nitrophenyl)pyridoxamine |
Formule moléculaire |
C14H14N6O4 |
Poids moléculaire |
330.3 g/mol |
Nom IUPAC |
4-[amino-(4-azido-2-nitrophenyl)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C14H14N6O4/c1-7-14(22)12(8(6-21)5-17-7)13(15)10-3-2-9(18-19-16)4-11(10)20(23)24/h2-5,13,21-22H,6,15H2,1H3 |
Clé InChI |
GKXIMGBNCUWZGN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
SMILES canonique |
CC1=NC=C(C(=C1O)C(C2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])N)CO |
Synonymes |
4-(4-azido-2-nitrophenyl)pyridoxamine N3NpPxn |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



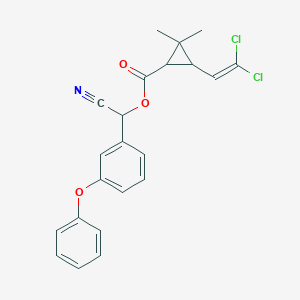
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
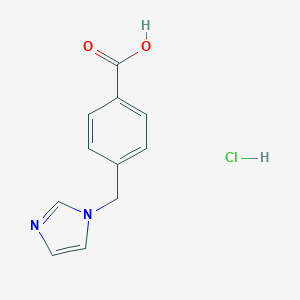
![8-[4-[Propyl(5-methoxychroman-3-yl)amino]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B145028.png)
